molecular formula C19H20N6O B12240014 2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12240014
M. Wt: 348.4 g/mol
InChI Key: HPIKKRVMGGVNDW-UHFFFAOYSA-N
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Description

2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from simpler precursors. One common approach involves the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-cycloamino-4-methylpyrimidin-5-yl)-3-oxopropionates and a series of C1 synthons such as aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and yield maximization, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites . The exact pathways and molecular targets depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its complex structure, which combines multiple heterocyclic rings, and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

2-[5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C19H20N6O/c1-13-5-6-20-19(21-13)24-11-14-9-23(10-15(14)12-24)17-8-18(26)25-7-3-2-4-16(25)22-17/h2-8,14-15H,9-12H2,1H3

InChI Key

HPIKKRVMGGVNDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C4=CC(=O)N5C=CC=CC5=N4

Origin of Product

United States

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